N'-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide
Description
N′-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide is a benzohydrazide derivative featuring a furan ring substituted at the 5-position with a 2-chlorophenyl group. The (E)-configured hydrazone linkage (–CH=N–N–) connects the furylidene moiety to the benzohydrazide backbone. This compound belongs to a class of Schiff base hydrazones, which are widely studied for their biological activities, coordination chemistry, and structural diversity .
Properties
Molecular Formula |
C18H13ClN2O2 |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H13ClN2O2/c19-16-9-5-4-8-15(16)17-11-10-14(23-17)12-20-21-18(22)13-6-2-1-3-7-13/h1-12H,(H,21,22)/b20-12+ |
InChI Key |
AVZUMYQYDQLHFF-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide typically involves the condensation reaction between 5-(2-chlorophenyl)furan-2-carbaldehyde and benzohydrazide. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid and under reflux conditions in an anhydrous ethanol solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom on the phenyl ring.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and anthelmintic agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism by which N’-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide exerts its effects is not fully understood. it is believed to interact with microbial cell membranes, leading to disruption of cellular processes. The furan ring and chlorophenyl group are thought to play a crucial role in its biological activity by interacting with specific molecular targets and pathways .
Comparison with Similar Compounds
Positional Isomers of Chlorophenyl Substituents
- N′-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-hydroxy-2-naphthohydrazide (): This analog replaces the 2-chlorophenyl group with a 4-chlorophenyl substituent and incorporates a naphthoyl moiety.
4-Chloro-N′-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide ():
Features a hydroxyl-ethoxy-substituted phenyl ring instead of furan. The hydroxyl group enables hydrogen bonding, influencing coordination behavior with metals and solubility .
Nitrophenyl-Substituted Analogs
- N′-(E)-[5-(4-nitrophenyl)furan-2-yl]methylidenecarbohydrazide (): The electron-withdrawing nitro group at the 4-position increases electrophilicity, improving reactivity in mechanochemical syntheses (e.g., 97% yield via Procedure B) .
- N′-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}benzohydrazide ():
Substitution at the 3-position of the phenyl ring may disrupt symmetry, affecting crystallization and intermolecular interactions .
Heterocyclic Modifications
Key Findings :
- Mechanochemical methods (e.g., grinding) achieve near-quantitative yields for nitro-substituted analogs, outperforming traditional reflux .
- Microwave synthesis reduces reaction times for metal complexes by >50% compared to conventional heating .
Physicochemical Properties
Melting Points
- N′-(E)-[5-(4-nitrophenyl)furan-2-yl]methylidenecarbohydrazide : 238.1–239.9°C .
- 3-(1H-Indol-2-yl)-N′-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene]acetohydrazide : 248–249°C .
- 2-(4-Chloro-2-methylphenoxy)-N′-[-(5-methyl-2-furyl)methylidene]acetohydrazide: ~238°C .
Trend : Nitro-substituted derivatives exhibit higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking).
Crystallographic Data
Insight: Substituents like tert-butyl or dimethylamino groups influence crystal packing by modulating steric and electronic effects .
Antimicrobial Activity
- Cu(II)-L24 complex (L24 = N′-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide):
Exhibits broad-spectrum antibacterial activity (MIC = 12.5–25 µg/mL) against E. coli and S. aureus . - Azole derivatives with furan-2-carbohydrazide backbone ():
Show moderate antifungal activity (IC50 = 32–64 µg/mL) against C. albicans .
Antioxidant Activity
- L21 and L24 metal complexes : Total antioxidant capacity ranges from 65–78% (ascorbic acid equivalence) via phosphomolybdenum assay .
Biological Activity
N'-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide, with the molecular formula and a molecular weight of 324.761 g/mol, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The compound can be synthesized through a condensation reaction between 5-(2-chlorophenyl)furan-2-carbaldehyde and benzohydrazide. The reaction typically involves the following steps:
- Preparation of Reactants : Obtain 5-(2-chlorophenyl)furan-2-carbaldehyde and benzohydrazide.
- Reaction Conditions : Mix the reactants in an appropriate solvent, often under reflux conditions to facilitate the reaction.
- Purification : Post-reaction, the product is purified using recrystallization techniques.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
Table 1 summarizes the antimicrobial activity observed in various studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/mL | |
| Staphylococcus aureus | 25 µg/mL | |
| Pseudomonas aeruginosa | 100 µg/mL |
Antioxidant Activity
The compound has also demonstrated antioxidant activity, which is crucial for combating oxidative stress in biological systems. The DPPH radical scavenging assay results indicate that this compound has a significant capacity to neutralize free radicals.
Cytotoxicity Studies
Cytotoxicity assessments on various cancer cell lines have revealed that this compound exhibits selective cytotoxic effects. Notably, it has shown potential against:
- HeLa (cervical cancer cells)
- MCF-7 (breast cancer cells)
Table 2 presents the cytotoxic effects measured by IC50 values:
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism in pathogens.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Case Study 1: Antimicrobial Efficacy
In a study published in Pharmaceutical Journal, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results showed a significant reduction in bacterial load when treated with this compound compared to control groups.
Case Study 2: Anticancer Properties
A recent investigation focused on the anticancer properties of this compound against breast cancer cell lines. The study found that treatment with varying concentrations led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
